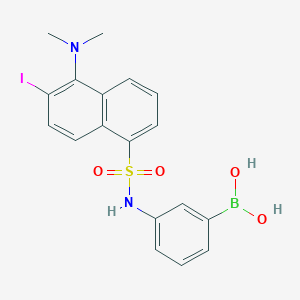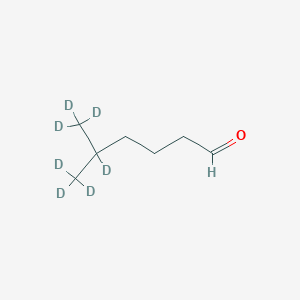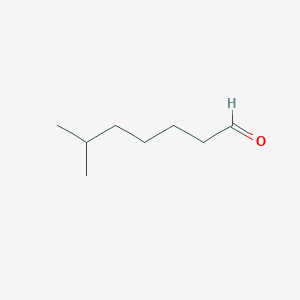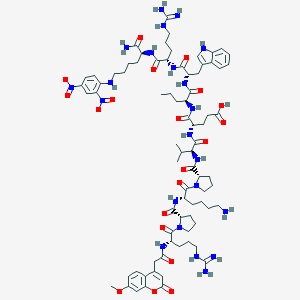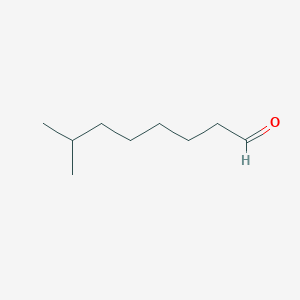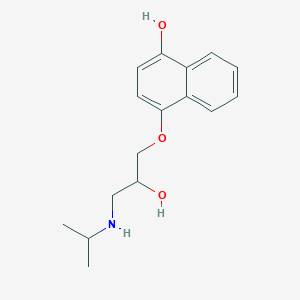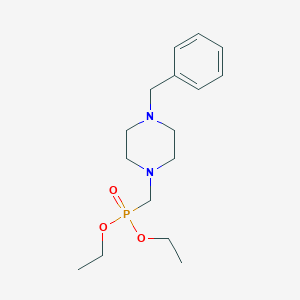
Diethyl benzylpiperazinomethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl benzylpiperazinomethylphosphonate (DEBPM) is a chemical compound that belongs to the family of organophosphorus compounds. It is a white crystalline solid that has been widely used in scientific research for its unique properties.
Mécanisme D'action
Diethyl benzylpiperazinomethylphosphonate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other organophosphorus compounds. This compound can cause inhibition of acetylcholinesterase, which can lead to overstimulation of the nervous system. This can result in a range of symptoms, including muscle spasms, convulsions, and respiratory failure. This compound can also cause inhibition of other enzymes, including butyrylcholinesterase and carboxylesterase.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl benzylpiperazinomethylphosphonate has several advantages for lab experiments. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is a toxic and hazardous substance that requires careful handling and disposal. This compound can also interfere with other biochemical assays, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Diethyl benzylpiperazinomethylphosphonate. One area of research is the development of new methods for the detection and quantification of nerve agents. This could involve the synthesis of new derivatives of this compound that have improved sensitivity and specificity. Another area of research is the development of new organophosphorus compounds that have potential applications in medicine and agriculture. This could involve the synthesis of new compounds that have improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a unique organophosphorus compound that has been widely used in scientific research for its properties. The synthesis of this compound is a complex process that requires careful control of the reaction conditions and purification techniques. This compound has several advantages for lab experiments, including its high sensitivity and specificity. However, this compound is a toxic and hazardous substance that requires careful handling and disposal. There are several future directions for research on this compound, including the development of new methods for the detection and quantification of nerve agents and the development of new organophosphorus compounds with potential applications in medicine and agriculture.
Méthodes De Synthèse
The synthesis of Diethyl benzylpiperazinomethylphosphonate involves the reaction of benzyl chloride with diethyl phosphite, followed by the reaction of the resulting benzyl diethylphosphonate with piperazine. The final product is obtained by the subsequent reaction of the intermediate with formaldehyde. The synthesis of this compound is a complex process that requires careful control of the reaction conditions and purification techniques.
Applications De Recherche Scientifique
Diethyl benzylpiperazinomethylphosphonate has been widely used in scientific research as a reagent for the detection and quantification of nerve agents. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. This compound has also been used as a precursor for the synthesis of other organophosphorus compounds that have potential applications in medicine and agriculture.
Propriétés
Numéro CAS |
157524-19-1 |
|---|---|
Formule moléculaire |
C16H27N2O3P |
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
1-benzyl-4-(diethoxyphosphorylmethyl)piperazine |
InChI |
InChI=1S/C16H27N2O3P/c1-3-20-22(19,21-4-2)15-18-12-10-17(11-13-18)14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Clé InChI |
CPQDHKDKVMESSV-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
SMILES canonique |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
Autres numéros CAS |
157524-19-1 |
Synonymes |
DBPMP diethyl benzylpiperazinomethylphosphonate O,O-diethyl (benzylpiperazinomethyl)phosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







